Home > Products > Screening Compounds P38241 > Terutroban sodium
Terutroban sodium - 609340-89-8

Terutroban sodium

Catalog Number: EVT-255021
CAS Number: 609340-89-8
Molecular Formula: C20H22ClNNaO4S
Molecular Weight: 430.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective thromboxane receptor antagonist; High Quality Biochemicals for Research Uses
Overview

Terutroban sodium is a selective thromboxane receptor antagonist developed by Servier Laboratories, primarily recognized for its potential as an antiplatelet agent. This compound is designed for oral administration and is currently under investigation for the secondary prevention of acute thrombotic complications, particularly in patients with a history of ischemic stroke or transient ischemic attack. Terutroban sodium operates by blocking thromboxane-induced platelet aggregation and vasoconstriction, thus contributing to improved cardiovascular health.

Source and Classification

Terutroban sodium is classified as an antiplatelet medication within the broader category of thromboxane receptor antagonists. Its chemical formula is C20H22ClNO4SC_{20}H_{22}ClNO_{4}S with a molar mass of approximately 407.91g/mol407.91\,g/mol . The compound has been subjected to various clinical trials, including the Phase III PERFORM trial, which aimed to evaluate its efficacy compared to aspirin in preventing cerebrovascular and cardiovascular events .

Synthesis Analysis

The total synthesis of terutroban involves several key reactions:

  1. Claisen Rearrangement: This reaction allows for the formation of the desired carbon skeleton.
  2. Friedel–Crafts Acylation: This method introduces acyl groups into aromatic compounds, enhancing the complexity of the molecule.
  3. Heck Coupling: This reaction is utilized to form carbon-carbon bonds, crucial for constructing the final structure of terutroban.

These synthetic pathways enable the efficient production of terutroban while avoiding classical methods like Diels–Alder reactions that were previously employed .

Molecular Structure Analysis

The molecular structure of terutroban sodium can be described as follows:

  • Chemical Structure: The compound features a complex arrangement that includes a chlorinated aromatic ring, a sulfonamide group, and various functional groups contributing to its biological activity.
  • 3D Model: The spatial arrangement can be visualized using molecular modeling software, which aids in understanding its interactions at the receptor level.
Chemical Reactions Analysis

Terutroban sodium participates in several chemical reactions that are vital for its pharmacological activity:

  1. Platelet Aggregation Inhibition: Terutroban inhibits platelet aggregation induced by thromboxane A2, a potent promoter of platelet activation.
  2. Vasodilation: By blocking thromboxane receptors, terutroban facilitates vasodilation, improving blood flow and reducing vascular resistance.

These reactions underscore terutroban's role in managing cardiovascular conditions and highlight its therapeutic potential .

Mechanism of Action

The mechanism of action of terutroban sodium involves:

  • Thromboxane Receptor Antagonism: Terutroban selectively binds to thromboxane receptors on platelets, preventing thromboxane A2 from exerting its effects. This blockade leads to reduced platelet aggregation and vasoconstriction.
  • Endothelial Function Improvement: Clinical studies have shown that terutroban enhances flow-mediated vasodilation, indicating improved endothelial function after administration .

This mechanism positions terutroban as a promising candidate for preventing thrombotic events in at-risk populations.

Physical and Chemical Properties Analysis

The physical and chemical properties of terutroban sodium include:

  • Solubility: Terutroban demonstrates solubility in various organic solvents, which is essential for its formulation as an oral medication.
  • Stability: Studies indicate that terutroban maintains stability under different temperature and humidity conditions, which is crucial for pharmaceutical applications .
  • Elimination Half-life: The compound has an elimination half-life ranging from 6 to 10 hours, allowing for once-daily dosing in clinical settings .

These properties are critical for developing effective dosage forms and ensuring patient compliance.

Applications

Terutroban sodium's primary application lies in its potential use as an antiplatelet agent for:

  • Secondary Prevention of Thrombotic Events: It is being investigated for preventing recurrent strokes and other cardiovascular events in patients with prior ischemic incidents.
  • Research into Cardiovascular Health: Ongoing studies are exploring its broader effects on vascular health and potential benefits in managing conditions like atherosclerosis due to its anti-inflammatory properties .
Pharmacological Mechanisms of Thromboxane A2 Receptor Antagonism

Selective TP Receptor Antagonism: Molecular Binding Dynamics

Terutroban sodium functions as a high-affinity competitive antagonist at the human thromboxane prostanoid (TP) receptor, exhibiting sub-nanomolar binding affinity (Kᵢ = 0.4–1.3 nM). The compound's selectivity arises from its specific molecular interactions with the TP receptor's ligand-binding pocket. Structural analyses reveal that the sulfonamide group forms hydrogen bonds with residues in the receptor's transmembrane domain (particularly transmembrane helix VII), while the naphthalene-propionic acid moiety engages in hydrophobic interactions that stabilize the antagonist-receptor complex [1] [2].

Thermodynamic binding studies demonstrate terutroban has a slow dissociation rate (t₁/₂ > 60 minutes) from TP receptors, contributing to its prolonged pharmacological activity despite a plasma half-life of 6–10 hours. This sustained receptor occupancy differentiates terutroban from earlier TP antagonists and underlies its once-daily dosing potential in clinical studies. Molecular dynamics simulations indicate terutroban induces a conformational shift in the TP receptor that prevents Gq-protein coupling and subsequent intracellular signaling, even in the presence of high concentrations of TXA₂ or prostaglandin endoperoxides (PGH₂) [1] [3].

Table 1: Molecular Binding Parameters of Terutroban Sodium

ParameterValueExperimental System
Binding Affinity (Kᵢ)0.4 - 1.3 nMHuman platelet membranes
Dissociation Half-life (t₁/₂)>60 minutesRadioligand displacement
Selectivity Ratio (vs. EP/FP)>1,000-foldReceptor binding assays
IC₅₀ U46619 antagonism0.9 ± 0.3 nMHuman washed platelets

Inhibition of Thromboxane-Induced Platelet Aggregation Pathways

Terutroban sodium potently inhibits TXA₂-mediated platelet activation through allosteric suppression of TP receptor signaling. At therapeutic concentrations (2.5–30 mg/day), terutroban completely abolishes platelet aggregation induced by the stable TXA₂ analog U46619 (7 μM), with IC₅₀ values of 0.9 ± 0.3 nM. This inhibition is dose-dependent and sustained, maintaining >90% suppression of U46619-induced aggregation 24 hours post-administration in peripheral arterial disease patients [2] [3].

The mechanistic basis involves interruption of two critical platelet activation pathways:

  • Gq-protein mediated calcium mobilization: Terutroban prevents TXA₂-induced calcium release from dense tubular systems, inhibiting shape change and granule secretion.
  • Rho-kinase activation pathway: By blocking G₁₂/₁₃ coupling, terutroban suppresses Rho-kinase mediated phosphorylation of myosin light chains, inhibiting cytoskeletal reorganization essential for irreversible aggregation [1] [2].

Unlike aspirin, terutroban's antiplatelet effects are not overcome by non-TXA₂ agonists. Clinical studies demonstrate terutroban (5–30 mg/day) maintains inhibitory efficacy against collagen-induced platelet aggregation (≈80% inhibition) and arachidonic acid-induced aggregation (≈95% inhibition) comparable to aspirin 75–100 mg/day. Crucially, terutroban does not impair ADP-induced aggregation pathways, indicating specificity for TP receptor-mediated thrombotic mechanisms [3] [6].

Table 2: Platelet Aggregation Responses to Various Agonists Under Terutroban Treatment

Aggregation AgonistConcentrationInhibition by Terutroban (10 mg/day)Inhibition by Aspirin (100 mg/day)
U46619 (TXA₂ analog)7 μM98.2 ± 1.5%*42.3 ± 8.7%
Arachidonic acid1 mM94.8 ± 3.2%99.1 ± 0.9%
Collagen2 μg/mL79.6 ± 6.4%82.1 ± 5.3%
ADP10 μM8.3 ± 4.1%12.7 ± 5.2%

*Data from TAIPAD trial at 24 hours post-dose [3]

Modulation of Prostaglandin Endoperoxide Signaling Cascades

Beyond TXA₂ antagonism, terutroban sodium modulates signaling by prostaglandin endoperoxides (PGH₂, PGG₂) and isoprostanes—oxidized arachidonic acid metabolites generated independently of cyclooxygenase (COX) activity. These ligands activate TP receptors in pathological conditions where COX inhibitors provide limited protection, particularly in settings of oxidative stress like diabetes, hypercholesterolemia, and acute coronary syndromes [2] [6].

Terutroban suppresses multiple downstream signaling cascades initiated by TP receptor activation:

  • Vasoconstrictor pathways: Blocks inositol trisphosphate (IP₃)-mediated calcium release and calcium sensitization via Rho-kinase in vascular smooth muscle.
  • Pro-inflammatory gene expression: Inhibits TP receptor-dependent NF-κB translocation, reducing vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) expression in endothelial cells.
  • Mitogenic signaling: Attenuates epidermal growth factor receptor (EGFR) transactivation and subsequent ERK1/2 phosphorylation that drives vascular smooth muscle proliferation [6] [7].

In stroke-prone spontaneously hypertensive rats (SHRSP), terutroban treatment (10 mg/kg/day) reduced renal and cerebral isoprostane levels by 68% compared to untreated controls, demonstrating significant suppression of oxidative stress signaling. This effect correlated with improved endothelial function and reduced systemic inflammation, evidenced by 45% lower plasma C-reactive protein levels and 62% reduction in vascular adhesion molecule expression [7].

Antagonistic Effects on Vasoconstrictor Prostanoid Isoforms

Terutroban sodium exhibits broad-spectrum antagonism against multiple vasoconstrictor prostanoid isoforms through its action on TP receptors. Functional studies demonstrate equipotent inhibition of:

  • Thromboxane A₂ (TXA₂): Primary platelet-derived vasoconstrictor
  • Prostaglandin H₂ (PGH₂): Precursor prostanoid with intrinsic vasoconstrictor activity
  • 8-iso-prostaglandin F₂α (8-iso-PGF₂α): Isoprostane generated by free radical peroxidation
  • Prostaglandin F₂α (PGF₂α): FP receptor ligand with partial TP receptor cross-reactivity [1] [2] [6]

This multi-prostanoid antagonism translates to significant vascular effects in atherosclerotic settings:

  • Endothelial function restoration: In patients with carotid atherosclerosis taking aspirin 300 mg/day, terutroban (2.5–10 mg/day for 15 days) improved flow-mediated vasodilation (FMD) by 3.8–5.2% absolute improvement versus placebo (p<0.001). This reflects recovery of endothelium-dependent nitric oxide bioavailability secondary to reduced TP receptor-mediated superoxide production [2].
  • Antiatherogenic actions: Cholesterol-fed rabbits treated with terutroban (1 mg/kg/day) showed 52% reduction in aortic plaque area versus controls, with histological evidence of stabilized plaques characterized by increased smooth muscle cell content (+38%) and reduced macrophage infiltration (−45%) and matrix metalloproteinase expression (−63%) [6] [7].
  • Vascular remodeling suppression: In the PERFORM Vascular Project substudy, terutroban significantly attenuated carotid intima-media thickness (CIMT) progression in stroke/TIA patients (p<0.01 vs. aspirin at 36 months) by inhibiting TP receptor-mediated smooth muscle cell migration and proliferation [6].

The differential effects of terutroban across vascular beds highlight its tissue-specific pharmacology. While equally effective in cerebral, coronary, and peripheral circulations against TXA₂ and PGH₂, terutroban demonstrates superior efficacy versus aspirin in antagonizing renal vasoconstriction induced by 8-iso-PGF₂α—a mechanism implicated in hypertension-associated renal injury [6] [7].

Table 3: Relative Affinity of Terutroban for Vasoconstrictor Prostanoid Isoforms

Prostanoid IsoformReceptor TargetFunctional Antagonism (IC₅₀)Biological Significance
Thromboxane A₂ (TXA₂)TP0.6 nMPlatelet aggregation, vasoconstriction
Prostaglandin H₂ (PGH₂)TP0.9 nMAmplification of thrombotic response
8-iso-PGF₂αTP/FP1.2 nMOxidative stress-induced vasoconstriction
Prostaglandin F₂α (PGF₂α)FP>TP85 nM*Partial contribution to vasomotor tone

*Higher IC₅₀ indicates lower affinity; data from ex vivo vascular ring assays [1] [2]

Properties

CAS Number

609340-89-8

Product Name

Terutroban sodium

IUPAC Name

sodium;3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoate

Molecular Formula

C20H22ClNNaO4S

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C20H22ClNO4S.Na/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17;/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24);/t16-;/m1./s1

InChI Key

DSQSIJJZFSJHEW-PKLMIRHRSA-N

SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+]

Synonyms

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic                              acid; S-18204; S-18886 sodium salt

Canonical SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O.[Na]

Isomeric SMILES

CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.